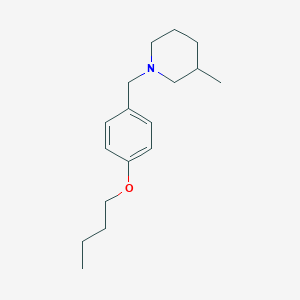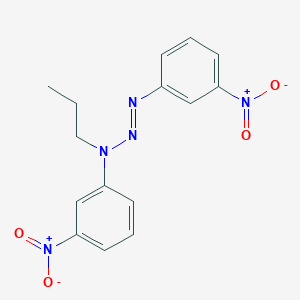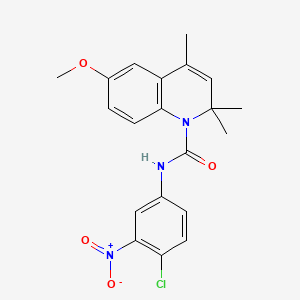
3,4-dichloro-N-(4-isopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(4-isopropylphenyl)benzamide, also known as DCF, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 3,4-dichloro-N-(4-isopropylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. 3,4-dichloro-N-(4-isopropylphenyl)benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
3,4-dichloro-N-(4-isopropylphenyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in memory and cognitive function. 3,4-dichloro-N-(4-isopropylphenyl)benzamide has also been found to modulate the release of dopamine, which can affect mood and movement.
実験室実験の利点と制限
3,4-dichloro-N-(4-isopropylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a variety of biochemical and physiological effects. However, there are also limitations to its use. 3,4-dichloro-N-(4-isopropylphenyl)benzamide can be toxic at high concentrations, and it may not be suitable for use in certain experiments or with certain cell types.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-(4-isopropylphenyl)benzamide. One area of interest is the development of new compounds that are based on the structure of 3,4-dichloro-N-(4-isopropylphenyl)benzamide. These compounds may have improved biochemical and physiological effects, as well as reduced toxicity. Another area of interest is the use of 3,4-dichloro-N-(4-isopropylphenyl)benzamide in studies of drug metabolism and toxicity. Finally, there is a need for further research on the mechanisms of action of 3,4-dichloro-N-(4-isopropylphenyl)benzamide, including its effects on neurotransmitter release and enzyme activity.
Conclusion:
In conclusion, 3,4-dichloro-N-(4-isopropylphenyl)benzamide is a chemical compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter release. While there are advantages and limitations to its use, 3,4-dichloro-N-(4-isopropylphenyl)benzamide has several potential future directions for research, including the development of new compounds and the study of drug metabolism and toxicity.
合成法
The synthesis of 3,4-dichloro-N-(4-isopropylphenyl)benzamide involves the reaction of 3,4-dichloroaniline with isopropylphenylcarbamate in the presence of a catalyst. This reaction results in the formation of 3,4-dichloro-N-(4-isopropylphenyl)benzamide, which can be purified through recrystallization or other methods.
科学的研究の応用
3,4-dichloro-N-(4-isopropylphenyl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various compounds. It has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter release. 3,4-dichloro-N-(4-isopropylphenyl)benzamide has also been used in studies of cancer and other diseases, as well as in studies of drug metabolism and toxicity.
特性
IUPAC Name |
3,4-dichloro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-3-6-13(7-4-11)19-16(20)12-5-8-14(17)15(18)9-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFMCDKAKPRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[4-(propan-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)



![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)


![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)


![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)